(E)-Hexadec-11-en-1-yl acetate

Description

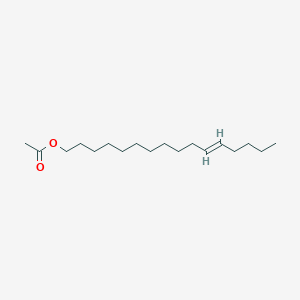

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hexadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXLQSCEOHKTF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860497 | |

| Record name | (11E)-Hexadec-11-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56218-72-5 | |

| Record name | 11-Hexadecen-1-ol, acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-Hexadec-11-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unmasking the Silent Attractor: A Technical Guide to the Discovery of (E)-Hexadec-11-en-1-yl acetate in Leucinodes orbonalis

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The eggplant fruit and shoot borer, Leucinodes orbonalis, stands as a formidable pest in South and Southeast Asia, inflicting significant economic losses on eggplant cultivation.[1][2] The cryptic nature of its larvae, which bore into shoots and fruits, renders conventional insecticide treatments often ineffective and environmentally taxing.[3] This challenge has propelled researchers to explore the chemical ecology of this pest, leading to the identification of its sex pheromone as a powerful tool for monitoring and control. This guide provides a comprehensive technical overview of the pivotal discovery of (E)-Hexadec-11-en-1-yl acetate as the major component of the L. orbonalis female sex pheromone, offering insights into the experimental journey, from initial observations to chemical identification and field validation.

The Rationale for Pheromone Discovery: A Targeted Approach to Pest Management

The reliance on broad-spectrum insecticides for the control of L. orbonalis poses risks of insecticide resistance, harm to non-target organisms, and environmental contamination.[3] Sex pheromones, highly species-specific chemical signals released by one sex to attract the other for mating, offer a sustainable and targeted alternative.[4] By identifying and synthesizing the pheromone components of L. orbonalis, researchers can develop powerful tools for:

-

Population Monitoring: Pheromone-baited traps can detect the presence and fluctuation of male moth populations, enabling timely and targeted pest management interventions.[4]

-

Mass Trapping: Deploying a high density of pheromone traps can significantly reduce the male population, thereby disrupting mating and suppressing subsequent generations.[4][5]

-

Mating Disruption: Saturating the environment with synthetic pheromone can confuse male moths, preventing them from locating females and effectively disrupting the reproductive cycle.[5][6]

The quest to identify the sex pheromone of L. orbonalis was therefore driven by the urgent need for a more effective, economical, and environmentally benign pest control strategy.

The Investigative Workflow: From Insect to Identified Compound

The identification of this compound was not a singular event but a meticulous process involving several key experimental stages. The following sections detail the methodologies employed, the rationale behind each step, and the crucial data that emerged.

Pheromone Gland Extraction: Targeting the Source

The primary source of sex pheromones in female moths is the pheromone gland, typically located at the terminal abdominal segments. The initial step in the discovery process was to obtain a crude extract containing the bioactive compounds.

Experimental Protocol: Pheromone Gland Extraction

-

Insect Rearing and Collection: Virgin female moths of L. orbonalis are essential for maximizing pheromone yield. Pupae are collected from infested eggplants and reared under controlled conditions (e.g., 25±2°C, 70±5% RH, and a 12:12 h light:dark cycle). Newly emerged female moths are separated from males to ensure their virgin status.

-

Timing of Extraction: Pheromone production and release are often dictated by the female's calling behavior, which typically occurs during a specific period of the scotophase (dark period). For L. orbonalis, extractions are optimally performed 2 to 3 hours into the scotophase.[7]

-

Gland Excision and Extraction: The terminal abdominal segments containing the pheromone glands are carefully excised from virgin females. The excised glands are then submerged in a high-purity organic solvent, such as hexane, for a specific duration to extract the volatile and semi-volatile compounds. The resulting solution is then carefully concentrated to obtain the crude pheromone extract.

Expert Insight: The choice of solvent and the timing of extraction are critical. Hexane is a common choice due to its volatility and ability to dissolve nonpolar compounds like acetates. Extracting during the peak calling period ensures the highest concentration of the pheromone in the glands, increasing the likelihood of successful identification.

Bioassay-Guided Fractionation: Following the Scent Trail

The crude extract contains a mixture of compounds, not all of which are biologically active. To isolate the behaviorally active components, a bioassay-guided fractionation approach is employed, using the male moth's antenna as a highly sensitive detector.

Electroantennography (EAG): The Antenna as a Biosensor

Electroantennography (EAG) is a technique that measures the electrical response of an insect's antenna to volatile compounds. It serves as a rapid screening tool to identify which components in a mixture elicit a response from the male moth's olfactory receptor neurons.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Gas Chromatography (GC) Separation: The crude pheromone extract is injected into a gas chromatograph. The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a standard GC detector (e.g., a Flame Ionization Detector or FID), which records the chemical profile of the extract. The other path is directed over a male moth antenna preparation.

-

Antennal Response Measurement: The antenna is mounted between two electrodes, and the electrical potential across the antenna is continuously measured. As electrophysiologically active compounds elute from the GC and pass over the antenna, they trigger a depolarization of the antennal neurons, resulting in a measurable voltage change (the EAG response).

-

Data Correlation: The signals from the GC detector and the EAG are recorded simultaneously. By aligning the retention times of the peaks on the GC chromatogram with the corresponding EAG responses, researchers can pinpoint the specific compounds that are detected by the male moth's antennae.

Diagram: GC-EAD Experimental Workflow

Caption: Workflow of Gas Chromatography-Electroantennographic Detection (GC-EAD).

Chemical Identification: Deciphering the Molecular Structure

Once the biologically active fractions are identified through GC-EAD, the next crucial step is to determine their precise chemical structures. This is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Injection and Separation: The pheromone extract is injected into the GC-MS system. The GC component separates the compounds as described previously.

-

Ionization and Mass Analysis: As each compound elutes from the GC column, it enters the mass spectrometer. Here, the molecules are bombarded with electrons, causing them to ionize and fragment in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Structure Elucidation: The resulting mass spectrum is a chemical fingerprint. By analyzing the fragmentation pattern and comparing it to spectral libraries (e.g., NIST), researchers can identify the chemical structure of the unknown compound. For this compound, the mass spectrum would show characteristic fragments corresponding to the acetate group and the C16 hydrocarbon chain.[8]

-

Confirmation with Synthetic Standards: To confirm the identification, the proposed structure is chemically synthesized. The synthetic standard is then analyzed by GC-MS and GC-EAD, and its retention time and mass spectrum are compared to those of the natural compound. A perfect match provides definitive proof of the structure.

Diagram: Logical Relationship in Pheromone Identification

Caption: Logical flow for the identification and confirmation of a pheromone component.

The Chemical Composition of the Leucinodes orbonalis Sex Pheromone

Initial studies successfully identified (E)-11-hexadecenyl acetate (E11-16:OAc) as the major and most potent component of the L. orbonalis sex pheromone.[9][10] Subsequent research revealed the presence of a minor component, (E)-11-hexadecen-1-ol (E11-16:OH) .[7][11]

Table 1: Key Sex Pheromone Components of Leucinodes orbonalis

| Compound Name | Abbreviation | Role | Relative Abundance |

| (E)-11-hexadecenyl acetate | E11-16:OAc | Major Component | ~97-99% |

| (E)-11-hexadecen-1-ol | E11-16:OH | Minor Component | ~1-3% |

Note: Relative abundance can vary slightly based on the insect population and analytical methods.

Further investigations, particularly in Vietnamese populations, have identified additional electroantennogram-active compounds, including unsaturated cuticular hydrocarbons like (3Z,6Z,9Z)-3,6,9-tricosatriene and (3Z,6Z,9Z)-3,6,9-docosatriene, which can act as synergists.[1][12]

Field Validation: From the Lab to the Lure

The ultimate test of a putative pheromone is its ability to attract the target insect in its natural environment. Field trials are essential to confirm the behavioral activity of the identified compounds and to optimize the blend for use in traps.

Experimental Protocol: Field Bioassays

-

Lure Preparation: Synthetic pheromone components are loaded onto a dispenser, such as a rubber septum or a polyethylene vial.[7][13] Different blends and dosages of the major and minor components are prepared to determine the optimal attractive ratio.

-

Trap Deployment: Pheromone-baited traps (e.g., delta traps, water traps) are placed in eggplant fields.[14][15] The experimental design typically involves a randomized block design with multiple replicates to ensure statistical validity. A control trap baited with a solvent-only lure is included for comparison.

-

Data Collection and Analysis: The number of male L. orbonalis moths captured in each trap is recorded at regular intervals. The data are then statistically analyzed to determine which blend and dosage resulted in the highest and most consistent trap catches.

Field trials have consistently demonstrated that a blend of (E)-11-hexadecenyl acetate and (E)-11-hexadecen-1-ol, typically in a 100:1 ratio, is significantly more attractive to male moths than the major component alone.[4][7][13]

Conclusion: A Cornerstone for Integrated Pest Management

The discovery of this compound and its synergistic minor components in the sex pheromone of Leucinodes orbonalis represents a landmark achievement in the development of sustainable pest management strategies for this destructive pest. This in-depth understanding of the chemical communication system of L. orbonalis has paved the way for the commercialization of effective pheromone-based products for monitoring and control, reducing the reliance on conventional insecticides and promoting a more environmentally sound approach to agriculture. The meticulous scientific process, from gland extraction to field validation, serves as a powerful example of how chemical ecology can provide innovative solutions to pressing agricultural challenges.

References

-

Vang, L. V., Yan, Q., Nghia, N. T. N., Khanh, C. N. Q., & Ando, T. (2018). Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). Journal of Chemical Ecology, 44(7), 631–636. [Link]

-

ResearchGate. (n.d.). Electroantennogram (EAG) responses of Leucinodes orbonalis male... [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectrometry analyses of extracts of Leucinodes orbonalis females. [Link]

-

Vang, L. V., Yan, Q., Nghia, N. T. N., Khanh, C. N. Q., & Ando, T. (2018). Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). PubMed. [Link]

-

World Vegetable Center. (n.d.). How to Use Sex Pheromone for Controlling Eggplant Fruit and Shoot Borer. [Link]

-

CABI Digital Library. (n.d.). Pheromone trapping protocols for brinjal shoot and fruit borer, Leucinodes orbonalis Guenee (Lepidoptera: Pyralidae). [Link]

-

Zhu, P. C., Kong, F. L., Yu, Y. Q., Jin, S. P., Hu, X. H., & Xu, J. W. (1987). Identification of the sex pheromone of eggplant borer Leucinodes orbonalis Guenee (Lepidoptera: Pyralidae). Zeitschrift für Naturforschung C, 42(11-12), 1347–1348. [Link]

-

Cork, A., Alam, S. N., Das, A., Das, C. S., Ghosh, G. C., Farman, D. I., Hall, D. R., Maslen, N. R., Vedham, K., Phythian, S. J., Rouf, F. M. A., & Srinivasan, K. (2001). Female sex pheromone of brinjal fruit and shoot borer, Leucinodes orbonalis: blend optimisation. Journal of Chemical Ecology, 27(9), 1867–1877. [Link]

-

Attygalle, A. B., Schwarz, J., & Gunawardena, N. E. (1988). Sex Pheromone of Brinjal Shoot and Pod Borer Leucinodis orbonalis Guenèe (Lepidoptera: Pyralidae: Pyraustinae). Zeitschrift für Naturforschung C, 43(9-10), 790–792. [Link]

-

Cork, A., Alam, S. N., Rouf, F. M. A., & Talekar, N. S. (2003). Female sex pheromone of brinjal fruit and shoot borer, Leucinodes orbonalis: Trap optimization and application in IPM trials. Pest Management in Horticultural Ecosystems, 9(1), 1-10. [Link]

-

Niranjan, R. F. (2017). Comparison of pheromone traps against brinjal shoot and fruit borer, Leucinodes orbonalis (Lepidoptera: Crambidae). Journal of Entomology and Zoology Studies, 5(5), 132-136. [Link]

-

ResearchGate. (n.d.). Eggplant shoot and fruit borer Leucinodes orbonalis guénee male moth catch in sex pheromone trap with special reference of lure elevation and IPM. [Link]

-

National Center for Biotechnology Information. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. [Link]

-

COLEAD. (2021). TECHNICAL BROCHURE: The Eggplant Shoot and Fruit Borer. [Link]

-

Fathima Nusra, M. S., Paranagama, P. A., Amarasinghe, L. D., & Udukala, D. N. (2020). Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant. Frontiers in Bioscience (Elite Edition), 12(1), 35–47. [Link]

-

Cork, A., Alam, S. N., Rouf, F. M. A., & Talekar, N. S. (2003). Female sex pheromone of brinjal fruit and shoot borer, Leucinodes orbonalis: trap optimization and application in IPM trials. PubMed. [Link]

-

Gunawardena, N. E. (1992). Convenient synthesis of (e)-11-hexadecenyl acetate; the female sex pheromone of the brinjal moth leucinodes orbonalis guenee. Journal of the National Science Council of Sri Lanka, 20(1), 61-68. [Link]

-

Fathima Nusra, M. S., Paranagama, P. A., Amarasinghe, L. D., & Udukala, D. N. (2020). Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant. Frontiers in Bioscience (Elite Edition), 12(1), 35–47. [Link]

-

CABI Digital Library. (n.d.). EVALUATION OF COMBINED OPTIONS FOR MANAGEMENT OF BRINJAL SHOOT AND FRUIT BORER (LEUCINODES ORBONALIS) IN KASHMIR. [Link]

-

Muniappan, R., Das, M. C., Gorantla, M., Ullah, H., Rahman, M. M., Ullah, M. S., & Alam, S. (2025). Evaluation of Mating Disruption of Brinjal Shoot and Fruit Borer Leucinodes orbonalis Guenée in Bangladesh. Indian Journal of Entomology. [Link]

Sources

- 1. Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae) | Semantic Scholar [semanticscholar.org]

- 2. resources.colead.link [resources.colead.link]

- 3. Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldveg.tind.io [worldveg.tind.io]

- 5. imrpress.com [imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. gov.uk [gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Female sex pheromone of brinjal fruit and shoot borer, Leucinodes orbonalis (Lepidoptera: Pyralidae): trap optimization and application in IPM trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of (E)-Hexadec-11-en-1-yl Acetate in Insects

Abstract

(E)-Hexadec-11-en-1-yl acetate is a crucial sex pheromone component for numerous insect species, particularly within the order Lepidoptera. Understanding its biosynthetic pathway is of paramount importance for the development of sustainable pest management strategies, such as mating disruption and targeted trapping. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the de novo synthesis of this semiochemical. We will delve into the key enzymatic steps, the precursor molecules, and the regulatory mechanisms that govern its production. Furthermore, this guide will present detailed experimental protocols for the elucidation of this pathway and showcase quantitative data to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Chemical Language of Moths

Insects employ a sophisticated chemical language to navigate their environment and interact with conspecifics. Among the most vital of these chemical signals are sex pheromones, which mediate mate attraction and reproductive isolation. A significant number of moth species, including the brinjal fruit and shoot borer, Leucinodes orbonalis, utilize this compound as a primary component of their female-emitted sex pheromone blend[1][2][3][4]. The biosynthesis of this C16 acetate pheromone is a multi-step process that originates from fundamental fatty acid metabolism and is refined through a series of specialized enzymatic modifications within the female's pheromone gland. This guide will dissect this intricate pathway, providing a granular view of the molecular machinery at play.

The Core Biosynthetic Pathway: From Fatty Acid to Pheromone

The biosynthesis of this compound follows a conserved, yet highly specific, pathway common to many Type I moth pheromones. This pathway can be broadly categorized into four principal stages: fatty acid synthesis, desaturation, reduction, and acetylation. The entire process is tightly regulated, often under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN)[5][6][7][8][9].

Stage 1: The Precursor - Palmitoyl-CoA

The journey to this compound begins with the ubiquitous C16 saturated fatty acid, palmitic acid, in the form of its coenzyme A thioester, palmitoyl-CoA. This precursor is generated through the standard fatty acid synthesis pathway within the pheromone gland cells[9]. While some moth pheromones with shorter carbon chains are produced via the chain-shortening of longer fatty acids through β-oxidation, C16 pheromones like this compound are typically derived directly from palmitoyl-CoA without the need for such modifications[9].

Stage 2: Introducing the Double Bond - The Role of Δ11-Desaturase

The defining structural feature of this compound is the double bond at the 11th carbon position with an E (trans) configuration. This critical step is catalyzed by a specialized fatty acyl-CoA desaturase, specifically a Δ11-desaturase. These enzymes are integral membrane proteins located in the endoplasmic reticulum[10].

The stereospecificity of the double bond is crucial for biological activity. While many moth species utilize Δ11-desaturases that produce the Z (cis) isomer, a distinct set of these enzymes has evolved to produce the E isomer. In the light brown apple moth, Epiphyas postvittana, a single desaturase has been identified that produces (E)-11 isomers of monounsaturated fatty acids[5]. The redbanded leafroller moth, Argyrotaenia velutinana, possesses a Δ11-desaturase that produces a mixture of both (Z)-11 and (E)-11 isomers of tetradecenoic acid[7]. The subtle differences in the amino acid sequences of these enzymes dictate the geometry of the resulting double bond[8].

While the specific Δ11-desaturase from Leucinodes orbonalis has not yet been functionally characterized, transcriptome analysis of the pheromone glands of various moth species has led to the identification of numerous candidate desaturase genes[6]. Functional characterization of these candidate genes is a critical step in pinpointing the precise enzyme responsible for the production of the (E)-11 isomer in this and other species.

Stage 3: Conversion to an Alcohol - The Action of Fatty Acyl-CoA Reductase (FAR)

Following desaturation, the newly formed (E)-11-hexadecenoyl-CoA is reduced to its corresponding alcohol, (E)-11-hexadecen-1-ol. This reduction is catalyzed by a pheromone gland-specific fatty acyl-CoA reductase (pgFAR)[11][12][13][14][15][16]. These enzymes exhibit substrate specificity, often with a preference for fatty acyl-CoAs of a particular chain length and degree of unsaturation. For instance, some FARs show a high selectivity for C16 acyl precursors[14]. The activity of these reductases is a key control point in determining the final composition of the pheromone blend. In Spodoptera species, two distinct pgFARs have been identified, one specific for C14 acyls and another highly selective for C16 acyls, demonstrating the enzymatic basis for the production of multi-component pheromone signals[14].

Stage 4: The Final Touch - Acetylation by Acetyltransferase

The final step in the biosynthesis of this compound is the esterification of the (E)-11-hexadecen-1-ol with an acetyl group. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). While the specific acetyltransferases responsible for pheromone biosynthesis in many moth species are yet to be fully characterized, studies have shown that enzymes with this activity are present in the pheromone glands[5][6]. The yeast acetyltransferase ATF1 has been shown to efficiently acetylate a range of insect pheromone alcohols with chain lengths from 10 to 18 carbons, suggesting a broad substrate acceptance that may be mirrored in insect enzymes[4].

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the biosynthetic process and the methods used to study it, the following diagrams have been generated using Graphviz.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound.

Experimental Workflow: Functional Characterization of a Candidate Desaturase

Caption: Functional characterization of a candidate desaturase.

Methodologies for Pathway Elucidation

The elucidation of pheromone biosynthetic pathways relies on a combination of classical biochemical techniques and modern molecular biology approaches. Here, we detail two cornerstone experimental protocols.

Protocol: In Vivo Isotopic Labeling with Deuterium

This protocol allows for the tracing of precursor molecules through the biosynthetic pathway to the final pheromone product.

Materials:

-

Deuterated fatty acid precursor (e.g., d3-palmitic acid)

-

Solvent for injection (e.g., dimethyl sulfoxide)

-

Micro-syringe

-

Pheromone gland extraction solvent (e.g., hexane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Labeled Precursor: Dissolve the deuterated fatty acid in a minimal amount of a suitable solvent to prepare an injection solution.

-

Injection of Labeled Precursor: Anesthetize a female moth at the peak of its pheromone production cycle. Using a micro-syringe, carefully inject a small volume (typically 1-2 µL) of the deuterated precursor solution into the abdomen, near the pheromone gland.

-

Incubation: Allow the moth to recover and continue pheromone biosynthesis for a defined period (e.g., 2-4 hours).

-

Pheromone Gland Extraction: Excise the pheromone gland and extract the lipids with a non-polar solvent like hexane.

-

GC-MS Analysis: Analyze the extract using GC-MS. The incorporation of deuterium will result in a mass shift in the final pheromone product and its intermediates, which can be detected by mass spectrometry. This provides direct evidence of the precursor-product relationship.

Protocol: Heterologous Expression of a Candidate Desaturase in Saccharomyces cerevisiae

This method is used to functionally characterize a candidate gene and determine its enzymatic activity.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Competent S. cerevisiae cells (preferably a strain deficient in endogenous desaturases)

-

Yeast transformation kit[13]

-

Selective yeast growth media

-

Fatty acid precursor (e.g., palmitic acid methyl ester)

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Derivatization agent (e.g., BF3-methanol)

-

GC-MS

Procedure:

-

Gene Cloning: Clone the full-length open reading frame of the candidate desaturase gene into the yeast expression vector.

-

Yeast Transformation: Transform the competent yeast cells with the expression vector using a standard lithium acetate method[11][15][17][18]. Plate the transformed cells on selective media to isolate successful transformants.

-

Yeast Culture and Induction: Inoculate a liquid culture of the transformed yeast in selective media. Induce the expression of the cloned gene according to the vector's specifications (e.g., by adding galactose for a GAL1 promoter).

-

Substrate Feeding: Supplement the culture with the fatty acid precursor.

-

Lipid Extraction and Derivatization: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells. Extract the total lipids and derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC analysis.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify any novel unsaturated fatty acids produced by the action of the expressed desaturase on the supplied precursor.

Quantitative Insights into Pheromone Biosynthesis

Quantitative data is essential for a complete understanding of the dynamics of pheromone production. The following table summarizes hypothetical, yet representative, quantitative data that could be obtained through the experimental protocols described above.

| Enzyme/Process | Parameter | Value | Species Example |

| Δ11-Desaturase | Substrate Specificity | Palmitoyl-CoA > Myristoyl-CoA | Epiphyas postvittana[5] |

| Product Ratio (E/Z) | 95:5 | Choristoneura parallela[8] | |

| Fatty Acyl Reductase | Substrate Preference | C16 > C14 > C18 | Spodoptera exigua[14] |

| Specific Activity | 5.2 nmol/min/mg protein | Bombyx mori[12] | |

| Isotopic Labeling | % Incorporation of d3-Palmitic Acid | 15% into (E)-11-Hexadecen-1-ol | Heliothis virescens |

Conclusion and Future Directions

The biosynthesis of this compound is a testament to the evolutionary elegance and specificity of insect biochemical pathways. While the general framework of this pathway is well-established, significant opportunities for further research remain. The definitive identification and characterization of the complete enzymatic machinery in key pest species like Leucinodes orbonalis is a primary objective. A deeper understanding of the regulatory networks governing pheromone production, particularly the downstream targets of PBAN signaling, will be crucial. Furthermore, the elucidation of the precise structural determinants of enzyme specificity will pave the way for the rational design of enzyme inhibitors for novel pest control strategies and the engineering of microbial systems for the cost-effective and sustainable production of this valuable semiochemical.

References

-

Gene characterized for membrane desaturase that produces (E)-11 isomers of mono- and diunsaturated fatty acids. (n.d.). PubMed. [Link]

-

Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae). (2021). PMC. [Link]

-

Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. (n.d.). PubMed. [Link]

-

Sequence variation determining stereochemistry of a Δ11 desaturase active in moth sex pheromone biosynthesis. (n.d.). ResearchGate. [Link]

-

Biochemistry of female moth sex pheromones. (n.d.). ScienceDirect. [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). PMC. [Link]

-

Transformation of Yeast. (n.d.). Cold Spring Harbor Laboratory. [Link]

-

Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. (n.d.). PMC. [Link]

-

Two fatty acyl reductases involved in moth pheromone biosynthesis. (2016). PubMed. [Link]

-

Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism. (n.d.). PMC. [Link]

-

Yeast transformation. (2024). Protocols.io. [Link]

-

Key genes of the sex pheromone biosynthesis pathway in female moths are required for pheromone quality and possibly mediate olfactory plasticity in conspecific male moths in Spodoptera litura. (2017). PubMed. [Link]

-

Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. (n.d.). PMC. [Link]

-

Yeast Protocols Handbook. (2008). Clontech. [Link]

-

Identification of the sex pheromone of eggplant borer leucinodes orbonalis guenee(lepidoptera: Pyralidae). (n.d.). ResearchGate. [Link]

-

Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant. (2020). ResearchGate. [Link]

-

The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones. (n.d.). PubMed. [Link]

-

Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant. (2020). PubMed. [Link]

-

Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant. (n.d.). Frontiers in Bioscience. [Link]

-

Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. (2024). Lund University Research Portal. [Link]

-

Novel sex pheromone desaturases in the genomes of corn borers generated through gene duplication and retroposon fusion. (n.d.). PubMed. [Link]

-

Novel sex pheromone desaturases in the genomes of corn borers generated through gene duplication and retroposon fusion. (n.d.). Scilit. [Link]

-

The Plant Fatty Acyl Reductases. (2022). PubMed. [Link]

-

The Plant Fatty Acyl Reductases. (2022). MDPI. [Link]

-

Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). (n.d.). PubMed. [Link]

-

Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae). (n.d.). Semantic Scholar. [Link]

-

Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. (n.d.). PubMed. [Link]

-

Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). PMC. [Link]

-

Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). ResearchGate. [Link]

-

In vivo functional characterisation of pheromone binding protein-1 in the silkmoth, Bombyx mori. (n.d.). ResearchGate. [Link]

-

Schematic representation of the protocol for in vivo labeling of... (n.d.). ResearchGate. [Link]

-

Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. (2025). PMC. [Link]

-

Pest categorisation of Leucinodes orbonalis. (2019). Semantic Scholar. [Link]

-

Pest categorisation of Leucinodes orbonalis. (2021). PMC. [Link]

Sources

- 1. Biochemical Characterization of the Larval Alpha-amylase of Leucinodes orbonalis Guenee (Lepidoptera: Pyralidae) from the Field Collected Population of Uttar Dinajpur, West Bengal, India [arccjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key genes of the sex pheromone biosynthesis pathway in female moths are required for pheromone quality and possibly mediate olfactory plasticity in conspecific male moths in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Novel sex pheromone desaturases in the genomes of corn borers generated through gene duplication and retroposon fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.nyu.edu [med.nyu.edu]

- 12. Unsaturated Cuticular Hydrocarbon Components of the Sex Pheromone of Eggplant Fruit Borer, Leucinodes orbonalis Guenée (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Yeast Transformation Kit [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Yeast transformation [protocols.io]

- 16. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.upenn.edu [med.upenn.edu]

Chemical properties and structure of (E)-Hexadec-11-en-1-yl acetate

An In-depth Technical Guide to (E)-Hexadec-11-en-1-yl Acetate

Abstract

This compound is a significant semiochemical, playing a crucial role as a primary component of the sex pheromone blend for numerous insect species, most notably the Brinjal shoot and fruit borer, Leucinodes orbonalis. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and biological function. We will delve into the causality behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, scientists, and professionals in drug development and integrated pest management. The protocols detailed herein are designed as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound, a long-chain unsaturated ester, is a pivotal molecule in the field of chemical ecology.[1] Its primary function is as an intraspecific chemical signal, specifically a female-produced sex pheromone, that mediates mating behavior in various lepidopteran species.[1][2] The high specificity and potency of this compound make it an invaluable tool for monitoring and controlling agricultural pests, offering an environmentally benign alternative to conventional insecticides.[1][3] Understanding its chemical properties and structure is fundamental to developing effective and sustainable pest management strategies.[1] This guide aims to provide an in-depth technical resource for professionals working with this important semiochemical.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is essential for its synthesis, purification, and formulation.

Molecular Structure

The definitive structure of this compound is characterized by an 18-carbon chain, featuring a single double bond between carbons 11 and 12 in the trans or (E) configuration, and a terminal acetate group.[1][4]

Systematic Identification:

The precise geometry of the double bond is critical for its biological activity. The (E)-isomer is the active component, and the presence of the (Z)-isomer can in some cases inhibit the response of male insects.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, storage, and formulation.

| Property | Value | Source |

| Molecular Weight | 282.47 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | ~348.7 °C at 760 mmHg | [1][5] |

| Density | 0.875 g/cm³ | [1] |

| Refractive Index | 1.4476 (20℃) | [11] |

| Flash Point | 88.3 ± 17.6℃ | [11] |

| Vapor Pressure | 4.93E-05 mmHg at 25°C | [11] |

| Solubility | Soluble in organic solvents such as hexane and dichloromethane. | [12] |

Biosynthesis in Lepidoptera

The biosynthesis of this compound in moths is a complex process derived from fatty acid metabolism.[2][13][14][15] Understanding this pathway provides insights into the natural production of this pheromone and can inform biotechnological production methods.[3]

The general biosynthetic pathway begins with acetyl-CoA and involves a series of enzymatic reactions, including fatty acid synthesis, desaturation, chain shortening, reduction, and finally, acetylation.[2][13] The production is often regulated by the pheromone biosynthesis activating neuropeptide (PBAN).[2]

Caption: Generalized biosynthetic pathway of this compound in moths.

Stereoselective Synthesis: A Methodological Deep Dive

The chemical synthesis of this compound with high stereochemical purity is paramount for its effective use in pest management. The primary challenge lies in the stereoselective formation of the (E)-double bond.

Core Synthetic Strategy: Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the molecule at the acetate ester linkage and the C11-C12 double bond. This leads to simpler, commercially available starting materials. The key step is the stereocontrolled olefination reaction.

Experimental Protocol: Wittig Reaction Approach

The Wittig reaction is a widely employed method for the synthesis of alkenes. To achieve the desired (E)-selectivity, a stabilized ylide is typically used.

Step 1: Preparation of the Phosphonium Salt

-

Combine equimolar amounts of triphenylphosphine and a suitable 11-bromo-1-alkanol derivative in a high-boiling point solvent such as toluene.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

-

Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the suspension to -78 °C.

-

Add a strong base, such as n-butyllithium, dropwise until a persistent color change indicates the formation of the ylide.

-

Slowly add an equimolar amount of pentanal to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

Step 3: Acetylation of the Alcohol

-

Dissolve the resulting (E)-hexadec-11-en-1-ol in an anhydrous solvent such as dichloromethane.[12]

-

Add an excess of acetic anhydride and a catalytic amount of a base like pyridine.

-

Stir the reaction at room temperature until the starting alcohol is consumed (monitored by TLC or GC).

-

Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude this compound.[1][16]

Step 4: Purification

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization and Quality Control

Ensuring the purity and correct stereochemistry of synthesized this compound is critical for its biological efficacy. A combination of analytical techniques is employed for comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the overall structure, including the position and configuration of the double bond. The coupling constant of the vinylic protons in the ¹H NMR spectrum is a key indicator of the (E)-geometry (typically around 15 Hz).[12][17]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides fragmentation patterns that aid in structural elucidation.[1][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the C=O stretch of the ester at approximately 1740 cm⁻¹ and the C-O stretch around 1240 cm⁻¹.

Chromatographic Purity Assessment

-

Gas Chromatography (GC): GC is the primary method for determining the chemical and isomeric purity of the final product. Using a suitable capillary column, the (E) and (Z) isomers can be separated and quantified.

-

High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase HPLC can be an effective technique for separating geometric isomers.[1]

Biological Function and Applications in Pest Management

This compound is the major component of the female-produced sex pheromone of the Brinjal shoot and fruit borer, Leucinodes orbonalis.[1] It is also a component of the sex pheromone blends of other lepidopteran pests.[1][19][20]

Mechanism of Action: Female moths release the pheromone to attract conspecific males for mating. The male moths detect the pheromone with specialized receptors on their antennae, triggering a characteristic upwind flight behavior towards the source.

Applications:

-

Monitoring: Pheromone-baited traps are used to monitor pest populations, allowing for timely and targeted insecticide applications.

-

Mating Disruption: Dispersing a high concentration of the synthetic pheromone in an agricultural field confuses the male insects, preventing them from locating females and disrupting the mating cycle. This is a highly effective and environmentally friendly pest control strategy.

Conclusion

This compound is a molecule of significant scientific and practical importance. This guide has provided a comprehensive technical overview of its chemical properties, structure, synthesis, and application. The detailed protocols and analytical methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemical ecology, organic synthesis, and integrated pest management. The continued study and application of this and other semiochemicals hold great promise for the future of sustainable agriculture.

References

-

Pheromone Production: Biochemistry and Molecular Biology | Request PDF - ResearchGate. (URL: [Link])

-

Biochemical pathways underlying the synthesis of pheromones in Diptera... - ResearchGate. (URL: [Link])

-

This compound - nsj prayoglife. (URL: [Link])

-

Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed. (URL: [Link])

-

Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed. (URL: [Link])

-

Insect pheromone biosynthesis - PubMed. (URL: [Link])

-

(E)-11-Hexadecenyl acetate | C18H34O2 | CID 5352788 - PubChem. (URL: [Link])

-

(E)-11-hexadecen-1-yl acetate, 56218-72-5 - The Good Scents Company. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

-

(E)-11-Hexadecenyl acetate - LookChem. (URL: [Link])

-

11-Hexadecen-1-ol, acetate, (Z)- - the NIST WebBook. (URL: [Link])

-

Synthesis of 6E,11Z-hexadecadien-1-yl acetate from telomers of butadiene with either malonic or acetoacetic ester - ResearchGate. (URL: [Link])

-

Synthesis of the sex pheromones of Spodoptera frugiperda (J. E, Smith) - 农药学学报. (URL: [Link])

-

(PDF) (11Z,13E)-Hexadecadien-1-yl Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis—Identification, Synthesis, and Field Bioassays - ResearchGate. (URL: [Link])

-

11-Hexadecen-1-ol, acetate, (Z)- - the NIST WebBook. (URL: [Link])

-

(Z)-hexadec-13-en-11-ynyl acetate - AERU - University of Hertfordshire. (URL: [Link])

-

Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - NIH. (URL: [Link])

-

Polymer Chemistry - MPG.PuRe. (URL: [Link])

-

Identification, Syntheses, and Characterization of the Geometric Isomers of 9,11-Hexadecadienal from Female Pheromone Glands of the Sugar Cane Borer Diatraea saccharalis | Request PDF - ResearchGate. (URL: [Link])

-

Straight Chain Arthropod Pheromones (SCAPs). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-11-Hexadecenyl acetate | C18H34O2 | CID 5352788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prayoglife.com [prayoglife.com]

- 6. (E)-11-hexadecen-1-yl acetate, 56218-72-5 [thegoodscentscompany.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 56218-72-5 | this compound | Ambeed.com [ambeed.com]

- 9. (E)-11-Hexadecen-1-ol acetate | 56218-72-5 [chemicalbook.com]

- 10. This compound - Lead Sciences [lead-sciences.com]

- 11. (E)-11-Hexadecenyl acetate|lookchem [lookchem.com]

- 12. nyxxb.cn [nyxxb.cn]

- 13. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (Z)-hexadec-13-en-11-ynyl acetate [sitem.herts.ac.uk]

- 17. pure.mpg.de [pure.mpg.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. food.ec.europa.eu [food.ec.europa.eu]

Mechanism of action of (E)-Hexadec-11-en-1-yl acetate on insect olfaction

An In-depth Technical Guide to the Mechanism of Action of (E)-Hexadec-11-en-1-yl Acetate on Insect Olfaction

Authored by: A Senior Application Scientist

Foreword

The intricate world of insect chemical communication offers a fertile ground for scientific exploration and the development of novel pest management strategies. Among the vast arsenal of semiochemicals, sex pheromones stand out for their remarkable specificity and potency. This compound is a key component of the female-produced sex pheromone blend of numerous lepidopteran species, including economically significant pests like the diamondback moth (Plutella xylostella) and the cabbage moth (Mamestra brassicae). Understanding the precise mechanism by which this molecule is detected and processed by the male insect's olfactory system is paramount for leveraging this knowledge in applications ranging from population monitoring to mating disruption. This guide provides a comprehensive, in-depth analysis of the molecular and neurophysiological events that constitute the mechanism of action of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

The Peripheral Olfactory Apparatus: Capturing the Signal

The initial detection of this compound occurs in the antennae of the male moth. These sophisticated sensory appendages are adorned with thousands of hair-like structures known as sensilla, which act as the primary interface between the insect and its chemical environment.

From Air to Lymph: The Role of Pheromone-Binding Proteins

This compound, being a hydrophobic molecule, faces a significant challenge in traversing the aqueous sensillar lymph to reach the olfactory receptors on the dendritic membrane of olfactory sensory neurons (OSNs). This obstacle is overcome by a class of small, soluble proteins known as Pheromone-Binding Proteins (PBPs) .

Upon entering the sensillum through cuticular pores, the pheromone molecule is encapsulated by a PBP. This binding event serves two critical functions:

-

Solubilization: PBPs render the hydrophobic pheromone soluble in the aqueous lymph, facilitating its transport.

-

Protection: The pheromone is shielded from degradative enzymes present in the sensillar lymph, ensuring its integrity until it reaches the receptor.

The interaction between this compound and its corresponding PBP is a crucial first step in the olfactory cascade, demonstrating an elegant solution to a fundamental biophysical problem.

The Olfactory Receptor: A Ligand-Gated Ion Channel

The core of pheromone detection lies at the dendritic membrane of the OSNs, where transmembrane Olfactory Receptors (ORs) are located. In insects, ORs are heteromeric complexes formed by a variable, ligand-binding subunit (the OR proper) and a highly conserved co-receptor known as Orco (Olfactory Receptor co-receptor) .

The specificity of detection for this compound is determined by the specific OR subunit expressed in a given OSN. For instance, in Plutella xylostella, the receptor PxylOR1 has been identified as a specific receptor for this pheromone component. The binding of this compound to its cognate OR is a highly selective event, a feature that underpins the species-specific nature of pheromone communication.

Signal Transduction: From Chemical Binding to Electrical Signal

The binding of this compound to its receptor initiates a rapid signal transduction cascade that converts the chemical signal into an electrical one.

Ionotropic Mechanism of Action

Unlike the G-protein-coupled receptors found in vertebrate olfaction, insect ORs function as ligand-gated ion channels . Upon pheromone binding, the OR-Orco complex undergoes a conformational change that opens a non-selective cation channel. This allows for the influx of positively charged ions, primarily Na⁺ and Ca²⁺, into the OSN.

This influx of cations leads to a depolarization of the neuronal membrane, generating a receptor potential. If this potential reaches the neuron's firing threshold, it triggers a volley of action potentials that propagate along the axon of the OSN towards the central nervous system. The frequency of these action potentials is typically proportional to the concentration of the pheromone, allowing the insect to perceive the intensity of the chemical signal.

Signal Termination

For the olfactory system to remain sensitive to subsequent stimuli, the signal must be rapidly terminated. This is achieved through a combination of mechanisms:

-

Pheromone Degradation: Enzymes present in the sensillar lymph, known as Pheromone-Degrading Enzymes (PDEs) , rapidly metabolize this compound, reducing its concentration and preventing continuous receptor activation.

-

Receptor Deactivation: The unbinding of the pheromone from the OR, coupled with potential conformational changes in the receptor itself, leads to the closure of the ion channel.

This efficient signal termination ensures a high temporal resolution of the olfactory system, which is crucial for tracking a pheromone plume in turbulent air.

Caption: Signal transduction pathway of this compound in an insect OSN.

Central Processing: Decoding the Message in the Brain

The action potentials generated in the OSNs travel to the primary olfactory center of the insect brain, the antennal lobe .

The Antennal Lobe: A Glomerular Map

The antennal lobe is organized into distinct spherical neuropils called glomeruli . All OSNs expressing the same specific OR converge onto a single, identifiable glomerulus. This creates a chemotopic map where the spatial arrangement of activated glomeruli represents the chemical signature of the perceived odor. The signal from this compound will thus activate a specific glomerulus, or a small set of glomeruli, in the male moth's antennal lobe.

Within the glomeruli, the OSN axons synapse with two main types of neurons:

-

Projection Neurons (PNs): These output neurons relay the processed olfactory information to higher brain centers.

-

Local Interneurons (LNs): These neurons form intricate networks within the antennal lobe, modulating the activity of PNs and contributing to processes like gain control and lateral inhibition, which sharpens the olfactory signal.

Higher Brain Centers and Behavioral Response

The processed information from the antennal lobe is then transmitted by the PNs to higher brain centers, primarily the mushroom bodies and the lateral horn .

-

Mushroom Bodies: These structures are associated with learning and memory, allowing the insect to associate the pheromone signal with a specific context or experience.

-

Lateral Horn: This region is thought to be involved in processing innate, hard-wired behavioral responses.

The integration of information in these higher centers ultimately leads to the initiation of a stereotyped behavioral program in the male moth, such as taking flight and navigating upwind along the pheromone plume to locate the calling female.

Experimental Methodologies for Elucidating the Mechanism of Action

A suite of electrophysiological and molecular techniques is employed to investigate the effects of this compound on the insect olfactory system.

Electroantennography (EAG)

EAG provides a measure of the summed electrical potential from the entire antenna in response to an odor stimulus. It is a robust technique for screening compounds for olfactory activity and determining the sensitivity of an insect's antenna to a specific pheromone component.

| Pheromone Component | Mean EAG Response (mV) |

| This compound | 1.5 ± 0.2 |

| Control (Hexane) | 0.1 ± 0.05 |

Table 1: Representative EAG response data of a male moth antenna to this compound.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual OSNs within a single sensillum. This method is invaluable for characterizing the response specificity and sensitivity of individual neurons to this compound and other compounds.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture, such as a natural pheromone gland extract. The effluent from a gas chromatograph is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other being passed over an insect antenna, from which an EAG signal is simultaneously recorded. Peaks in the GC chromatogram that elicit a corresponding EAG response are identified as olfactorily active.

Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Functional Characterization of Olfactory Receptors

To definitively link a specific OR with the detection of this compound, heterologous expression systems are used. The gene encoding the candidate OR is co-expressed with the Orco gene in a model system, such as Xenopus oocytes or human embryonic kidney (HEK) cells. The response of these cells to the application of the pheromone can then be measured using electrophysiological techniques like two-electrode voltage clamp, confirming the receptor's specificity.

Conclusion and Future Directions

The mechanism of action of this compound on insect olfaction is a multi-stage process, from its transport across the sensillar lymph by PBPs to its specific binding to a ligand-gated ion channel receptor, culminating in the generation of a neural code that is processed in the brain to elicit a specific behavior. A thorough understanding of each step in this pathway is crucial for the rational design of novel and species-specific insect control agents. Future research will likely focus on the structural biology of the pheromone-receptor interaction, the modulation of the olfactory signal within the antennal lobe, and the genetic basis of variations in pheromone perception. These endeavors will continue to provide valuable insights into the fascinating world of insect chemical communication and pave the way for innovative applications in agriculture and public health.

References

-

Title: The Olfactory System of a Pest Moth Is Finely Tuned to Its Sex Pheromone Components Source: Chemical Senses URL: [Link]

-

Title: Sex Pheromone of the Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Yponomeutidae): An Overview of Its Chemistry and Field Applications Source: Journal of Chemistry URL: [Link]

-

Title: The Molecular Basis of Pheromone Detection in Moths Source: Vitamins and Hormones URL: [Link]

-

Title: Insect Olfactory Receptors: An Interface between Chemistry and Biology Source: Journal of Chemical Ecology URL: [Link]

-

Title: Pheromone Recognition and Response in the Diamondback Moth, Plutella xylostella Source: Frontiers in Ecology and Evolution URL: [Link]

Role of (E)-Hexadec-11-en-1-yl acetate in insect chemical communication

An In-depth Technical Guide on the Role of (E)-Hexadec-11-en-1-yl acetate in Insect Chemical Communication

Abstract

This compound is a pivotal semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. Functioning predominantly as a female-produced sex pheromone, this C18 acetate ester is a key mediator of reproductive behaviors, initiating attraction and courtship in conspecific males. This technical guide provides a comprehensive analysis of the compound's chemical properties, biosynthetic origins, and its multifaceted role in insect communication. We delve into the neurobiological mechanisms of its perception, from peripheral detection by specialized olfactory receptor neurons to central processing in the brain's antennal lobe. Furthermore, this document outlines detailed, field-proven methodologies for the extraction, identification, and behavioral validation of this pheromone, including Gas Chromatography-Mass Spectrometry (GC-MS), Electroantennography (EAG), and behavioral assays. The guide culminates with a discussion of its chemical synthesis and practical applications in Integrated Pest Management (IPM), offering researchers and drug development professionals a thorough resource for understanding and leveraging this potent insect signaling molecule.

Introduction to Insect Chemical Communication

Insects have evolved sophisticated chemical communication systems that are fundamental to their survival and reproduction.[1] These systems rely on semiochemicals, which are information-bearing chemicals. Pheromones, a class of semiochemicals, mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling.[2][3] Sex pheromones, in particular, are crucial for reproductive isolation and success in many species, especially moths (Lepidoptera), where females often release species-specific blends to attract distant males.[4][5] this compound is a prominent example of such a molecule, serving as the primary sex attractant for several significant agricultural pests.[6][7] Understanding its function and the mechanisms behind its activity is essential for developing targeted and environmentally benign pest control strategies.[5]

Chemical Profile and Biological Distribution

This compound is a long-chain unsaturated ester. Its specific stereochemistry and functional group are critical for its biological activity.

-

IUPAC Name: [(E)-hexadec-11-enyl] acetate

-

Molecular Formula: C₁₈H₃₄O₂[6]

-

Molecular Weight: 282.47 g/mol [6]

-

CAS Number: 56218-72-5[7]

-

Appearance: Colorless to pale yellow clear liquid[6]

This compound has been identified as a key sex pheromone component in several lepidopteran species. Its primary role is to attract males for mating. Often, it is part of a precise blend with other compounds, where the ratio of components is critical for species-specific recognition.[2][8]

| Insect Species | Common Name | Family | Role of this compound | Key Blend Components & Ratio | References |

| Leucinodes orbonalis | Brinjal Fruit and Shoot Borer | Crambidae | Major sex pheromone component | With (E)-11-hexadecen-1-ol (~99:1) | [6][7][9] |

| Hemileuca electra | Elegant Sheep Moth | Saturniidae | Reported pheromone component | Data on specific blend ratios is less defined. | [10] |

| Spodoptera frugiperda | Fall Armyworm | Noctuidae | Identified as an active component | Part of a complex blend including other Z-enol acetates. | [11] |

Biosynthesis of this compound

The biosynthesis of lepidopteran sex pheromones, including this compound, originates from fatty acid metabolism. The pathway involves a series of enzymatic modifications of a saturated fatty acid precursor, typically palmitoyl-CoA (C16).[12]

The proposed biosynthetic pathway involves three key enzymatic steps:

-

Desaturation: A specific Δ11-desaturase enzyme introduces a double bond at the 11th carbon position of the palmitoyl-CoA precursor. The stereospecificity of this enzyme is crucial for creating the (E) or trans configuration of the double bond.

-

Reduction: The carboxyl group of the resulting (E)-11-hexadecenoic acid is reduced to a primary alcohol by a fatty acyl-CoA reductase (FAR), yielding (E)-hexadec-11-en-1-ol.[13]

-

Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the alcohol, transferring an acetyl group from acetyl-CoA to form the final product, this compound.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Perception and Neural Processing

The behavioral response to this compound is initiated by its detection at the periphery and subsequent processing in the central nervous system.[2]

Peripheral Detection

The detection of volatile pheromones occurs in specialized sensory hairs, or sensilla, located on the insect's antennae.[14]

-

Adsorption and Transport: Pheromone molecules enter the sensilla through pores in the cuticle and are solubilized in the aqueous sensillum lymph by Pheromone Binding Proteins (PBPs).[1] PBPs are thought to protect the pheromone from degradation and transport it to the receptors.

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), which is a type of Odorant Receptor (OR), expressed on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[1][15] This binding event activates the ORN.

-

Signal Transduction: Insect ORs are ligand-gated ion channels.[15] Upon pheromone binding, the receptor complex, which typically includes a highly conserved co-receptor (Orco), opens a non-selective cation channel, leading to the depolarization of the ORN membrane and the generation of an action potential.[16]

Caption: Peripheral signal transduction pathway for pheromone detection.

Central Processing

The axons of the ORNs project from the antennae to the primary olfactory center of the insect brain, the antennal lobe.[2] Pheromone-responsive ORNs typically terminate in a specialized, enlarged region of the antennal lobe known as the macroglomerular complex (MGC).[2] Within the MGC, the information from thousands of ORNs converges onto a smaller number of projection neurons, which then relay the processed signal to higher brain centers, ultimately leading to the initiation of a stereotyped behavioral response, such as upwind flight towards the pheromone source.[2]

Methodologies for Investigation

A multi-step approach is required to identify a compound as a pheromone and to characterize its behavioral role. This workflow integrates chemical analysis, electrophysiology, and behavioral observation.

Caption: A typical workflow for insect pheromone research.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the chemical components within a pheromone gland extract.

Methodology:

-

Sample Preparation: Excise pheromone glands from calling female insects and extract them in a high-purity solvent like hexane for a few hours. Concentrate the extract under a gentle stream of nitrogen.

-

Injection: Inject 1-2 µL of the extract into the GC inlet, which is operated in splitless mode to maximize sensitivity for trace components.

-

Chromatographic Separation: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-23) suitable for separating long-chain acetates.[17] A typical temperature program would be:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp: 10°C/min to 250°C.

-

Hold: 10 min at 250°C.

-

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer scans a mass range of m/z 40-500.

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of authentic synthetic standards.[18][19] The mass spectrum of this compound will show characteristic fragmentation patterns.

Protocol: Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect antenna to an odorant, confirming its detection by olfactory receptors.[20][21]

Methodology:

-

Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base.[20] Cut a small portion from the distal tip to improve electrical contact.

-

Electrode Mounting: Mount the antenna between two electrodes using conductive gel or saline-filled glass capillaries.[22] The basal end connects to the reference electrode, and the distal tip connects to the recording electrode.

-

Stimulus Delivery: Prepare serial dilutions of synthetic this compound in a solvent like paraffin oil (e.g., 0.1, 1, 10, 100 µg/µL).[22] Apply a known amount (e.g., 10 µL) to a filter paper strip inside a Pasteur pipette.

-

Recording: Deliver a puff of purified, humidified air through the pipette over the antenna. The resulting depolarization of the ORNs is recorded as a negative voltage deflection (the EAG signal).

-

Controls and Normalization: Use a solvent-only puff as a negative control and a standard compound known to elicit a response as a positive control.[23] Record responses to a range of concentrations to generate a dose-response curve.

Protocol: Behavioral Bioassays (Wind Tunnel)

Objective: To confirm that a synthetic chemical elicits the same behavioral response (e.g., attraction, courtship) as the natural pheromone.[24][25]

Methodology:

-

Wind Tunnel Setup: Use a laminar flow wind tunnel (e.g., 2.5m x 1m x 1m) with controlled airflow (e.g., 30 cm/s), temperature, and humidity.[26] Use red light to avoid influencing visually guided behavior.

-

Pheromone Source: Place a dispenser (e.g., rubber septum) loaded with a precise amount of synthetic this compound at the upwind end of the tunnel.

-

Insect Release: Release sexually mature male moths at the downwind end of the tunnel.

-

Behavioral Observation: Record key behaviors, including:

-

Activation: Wing fanning, antennal movement.

-

Take-off: Initiation of flight.

-

Upwind Flight: Oriented flight towards the pheromone source, often in a characteristic zigzagging pattern.

-

Source Contact: Landing on or near the pheromone dispenser.

-

-

Data Analysis: Compare the percentage of males completing each behavioral step in response to the test compound versus a solvent control. Test different blend ratios to determine the optimal composition for attraction.[8]

Synthesis and Practical Applications

The practical use of this compound in agriculture requires efficient chemical synthesis. One common method involves the acetylation of the corresponding alcohol, (E)-Hexadec-11-en-1-ol, using acetic anhydride in the presence of a base like pyridine.[9] The alcohol precursor can be synthesized through various organic chemistry routes, such as Wittig reactions to establish the E-configured double bond.[11]

The primary application of this pheromone is in Integrated Pest Management (IPM) for species like the Brinjal Fruit and Shoot Borer.[9]

-

Population Monitoring: Pheromone-baited traps are used to monitor pest populations, allowing for precise timing of control measures.[4]

-

Mating Disruption: Permeating an area with a high concentration of the synthetic pheromone confuses males and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval generation.[5]

Conclusion and Future Directions

This compound is a well-established and critical component of sex pheromone communication in several key lepidopteran species. Its role as a long-range attractant is fundamental to their reproductive strategy. The methodologies outlined herein—GC-MS, EAG, and behavioral assays—represent the gold standard for elucidating the function of such semiochemicals. While its biosynthesis and peripheral detection are increasingly understood, future research could focus on the precise structural biology of its interaction with specific pheromone receptors and the downstream neural circuits that translate the chemical signal into a complex behavioral sequence. Further investigation into the synergistic or inhibitory effects of minor components in pheromone blends will also be crucial for optimizing its use in sustainable pest management strategies.[8]

References

- Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect sex-pheromone signals mediated by specific combinations of olfactory receptors.

- BenchChem. (n.d.). (E)

- BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing. BenchChem.

- Pappenberger, B., & Priesner, E. (2014). Pheromone Reception in Insects.

- NSJ Prayoglife. (n.d.). (E)

- Fleischer, J., Pregitzer, P., & Stengl, M. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience.

- Ando, T., Inomata, S., & Yamamoto, M. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science.

- Max-Planck-Gesellschaft. (n.d.). Behavioral Assays. Chemical Ecology.

- Montell, C. (2015).

- BenchChem. (n.d.). Technical Support Center: Enhancing Electroantennogram (EAG) Responses to Synthetic Pheromones. BenchChem.

- Boo, K. S., & Jung, C. H. (2021). The Optimal Compositions of Sex Pheromones for Monitoring Major Lepidopteran Pests of Food Crops in Korea. Korean Journal of Applied Entomology.

- Wikipedia. (n.d.). Insect pheromones. Wikipedia.

- Baker, T. C. (n.d.). Behavioral Analysis of Pheromones. University of California.

- Ahmad, S. B., et al. (2017). Pheromones in lepidopteran insects: Types, production, reception and its application. Journal of Pharmacognosy and Phytochemistry.

- ResearchGate. (n.d.). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.

- Quick Company. (n.d.). An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I). Quick Company.

- Cardé, R. T., & Baker, T. C. (1984). Techniques for Behavioral Bioassays.

- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of natural pheromone extract...

- Zhang, D. D., & Zhang, Y. N. (2019). Sex Pheromone Receptors of Lepidopteran Insects. Frontiers in Cellular Neuroscience.

- Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments.

- Vinauger, C., & Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments.

- Ockenfels Syntech GmbH. (n.d.). Electroantennography. Ockenfels Syntech GmbH.

- Rodríguez-Flores, M. S., et al. (2022). Contribution of Gas Chromatography–Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI.

- ResearchGate. (n.d.). Mass spectra recorded by GC/MS analysis of a crude pheromone extract...

- AERU. (n.d.). (Z)

- PubChem. (n.d.). (E)-11-Hexadecenyl acetate.

- BenchChem. (n.d.). An In-depth Technical Guide on the Biosynthetic Pathway of (E,E)-11,13-Hexadecadien-1-ol in Lepidoptera. BenchChem.

- Wang, X., et al. (2020). Synthesis of the sex pheromones of Spodoptera frugiperda (J. E, Smith). Journal of Pesticide Science.

- Liénard, M. A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana. Journal of Chemical Ecology.

- Holkenbrink, C., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast.

Sources

- 1. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 2. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Insect pheromones - Wikipedia [en.wikipedia.org]

- 4. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. benchchem.com [benchchem.com]

- 7. prayoglife.com [prayoglife.com]